

An In-depth Technical Guide to the Chemical Structure and Synthesis of Afabycin

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Compound of Interest

Compound Name: Afabycin

Cat. No.: B605207

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Abstract

Afabycin (formerly Debio 1450, AFN-1720) is a first-in-class, narrow-spectrum antibiotic specifically targeting *Staphylococcus* species, including methicillin-resistant *Staphylococcus aureus* (MRSA).^{[1][2]} It functions as a prodrug, which, upon administration, is converted to its active form, **afabycin** desphosphono (Debio 1452 or AFN-1252).^[3] The active metabolite inhibits the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a critical component of the type II fatty acid synthesis (FAS-II) pathway, which is essential for bacterial cell membrane integrity.^{[4][5][6]} This document provides a detailed overview of the chemical structure of **Afabycin**, a proposed synthetic pathway based on established chemical principles, and its mechanism of action.

Chemical Structure and Properties

Afabycin is a phosphate prodrug designed to improve the solubility and pharmacokinetic properties of the active compound.^[2] Its chemical structure is characterized by a 1,8-naphthyridinone core linked to a 3-methylbenzofuran moiety via an acrylamide linker. The phosphate group is attached to the naphthyridinone core through a hydroxymethyl group.

Property	Value	Reference(s)
IUPAC Name	(E)-(6-(3-(methyl((3-methylbenzofuran-2-yl)methyl)amino)-3-oxoprop-1-en-1-yl)-2-oxo-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)methyl dihydrogen phosphate	[3]
Chemical Formula	C23H24N3O7P	[3]
Molecular Weight	485.43 g/mol	[3]
CAS Number	1518800-35-5	[3]
SMILES	<chem>CC1=C(OC2=CC=CC=C12)C N(C)C(=O)/C=C/C3=CC4=C(N =C3)N(C(=O)CC4)COP(=O) (O)O</chem>	[3]

Proposed Synthesis of Afabycin

While a detailed, step-by-step experimental protocol for the industrial synthesis of **Afabycin** is not publicly available, a plausible synthetic route can be devised based on the synthesis of its core structural components: the 1,8-naphthyridinone scaffold and the 3-methylbenzofuran-2-yl)methanamine side chain, followed by their coupling and subsequent phosphorylation.

Synthesis of the 1,8-Naphthyridinone Core

The 1,8-naphthyridinone core can be synthesized through various methods, with the Friedländer annulation being a common and effective approach.[7][8] This reaction typically involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an activated methylene group.

A generalized experimental protocol for a similar transformation is as follows:

Protocol: Friedländer Annulation for 1,8-Naphthyridinone Synthesis

- **Reaction Setup:** A mixture of 2-aminonicotinaldehyde (1 equivalent) and an active methylene compound (e.g., a β -keto ester or malonate derivative, 1.1 equivalents) is dissolved in a suitable solvent such as ethanol or water.^[8]
- **Catalyst Addition:** A catalytic amount of a base (e.g., piperidine, potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid) is added to the reaction mixture.
- **Reaction Conditions:** The mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the desired 1,8-naphthyridinone derivative.

Synthesis of the 3-Methylbenzofuran Side Chain

The synthesis of the N-methyl-1-(3-methylbenzofuran-2-yl)methanamine side chain can be achieved through a multi-step process starting from a substituted salicylaldehyde or a related precursor.^{[9][10][11][12]}

Protocol: Synthesis of N-methyl-1-(3-methylbenzofuran-2-yl)methanamine

- **Benzofuran Formation:** A common method for constructing the benzofuran ring is the Perkin rearrangement or a related cyclization reaction. For instance, reacting a salicylaldehyde derivative with an α -halo ketone in the presence of a base can yield the benzofuran core.^[12]
- **Functional Group Introduction:** The 2-position of the benzofuran can be functionalized to introduce a methylamine group. This could involve Vilsmeier-Haack formylation to introduce a formyl group, followed by reductive amination with methylamine.^[10]
- **Purification:** Each intermediate and the final product would be purified using standard techniques such as column chromatography or distillation.

Coupling and Final Modification

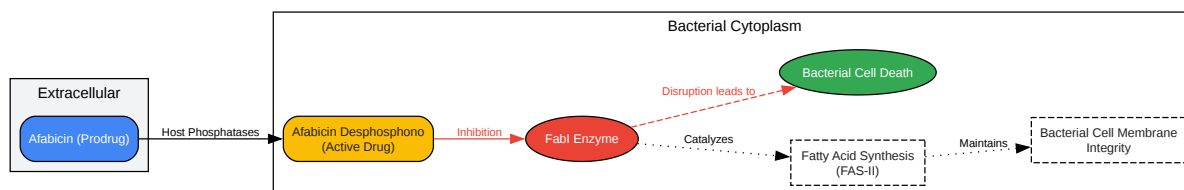
The final steps in the synthesis of **Afabicin** would involve coupling the 1,8-naphthyridinone core with the benzofuran side chain and subsequent phosphorylation.

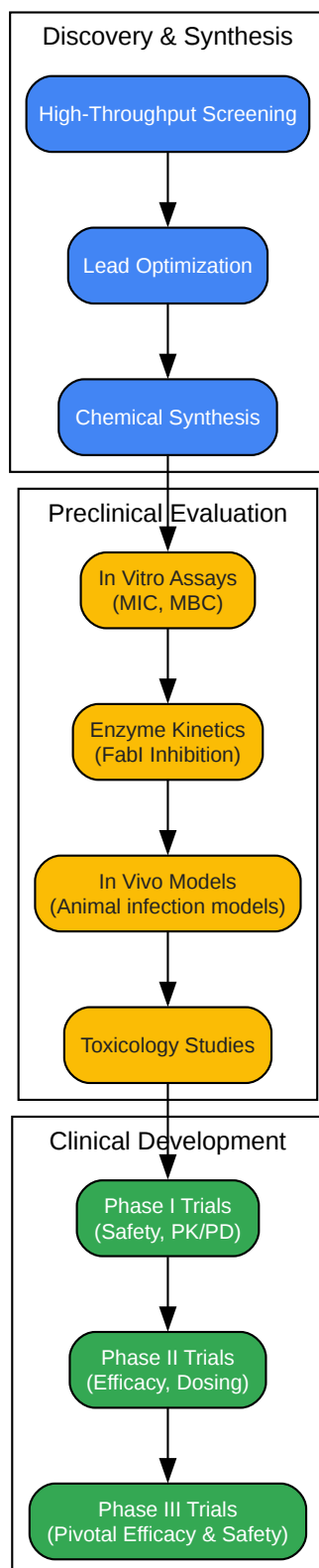
Protocol: Amide Coupling and Phosphorylation

- **Amide Bond Formation:** The 1,8-naphthyridinone intermediate, functionalized with a carboxylic acid or its activated derivative at the appropriate position, is coupled with the synthesized N-methyl-1-(3-methylbenzofuran-2-yl)methanamine. Standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like HOBt (hydroxybenzotriazole) can be employed.
- **Introduction of the Hydroxymethyl Group:** A hydroxymethyl group is introduced at the N1 position of the naphthyridinone ring, for example, by reaction with formaldehyde or a suitable equivalent.
- **Phosphorylation:** The final step is the phosphorylation of the hydroxymethyl group. This can be achieved using a phosphorylating agent like phosphorus oxychloride (POCl₃) or a phosphoramidite reagent, followed by hydrolysis to yield the dihydrogen phosphate ester.
- **Final Purification:** The final product, **Afabicin**, would be purified by techniques such as preparative high-performance liquid chromatography (HPLC) to ensure high purity.

Mechanism of Action

Afabicin is a prodrug that is intracellularly converted to its active form, **afabycin** desphosphono, by host phosphatases.[5] The active metabolite then targets and inhibits the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[4][6] FabI is a key enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, responsible for catalyzing the final, rate-limiting step in the elongation cycle of fatty acid chains.[13][14] By inhibiting FabI, **afabycin** desphosphono disrupts the synthesis of essential fatty acids required for the construction and maintenance of the bacterial cell membrane, ultimately leading to bacterial cell death.[6] The specificity of **Afabicin** for *Staphylococcus* species is attributed to the unique characteristics of the staphylococcal FabI enzyme.[5]





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